Esculentin-2S
Description
Contextualization within the Esculentin-2 Peptide Family
The Esculentin-2 peptide family is a distinct group of antimicrobial peptides (AMPs) originally isolated from the skin of various frog species. mdpi.comnih.gov These peptides are gene-encoded and are characterized by their cationic nature, typically having a net positive charge ranging from +2 to +11, and their tendency to form an α-helical structure. tandfonline.com A defining structural feature of the Esculentin-2 family is a disulfide bridge near the C-terminal region, which contributes to their stability and biological function. vulcanchem.com The family is marked by conserved amino acid residues, notably Lys19, Cys31, Lys32, and Cys37, which are considered a signature of this peptide group. tandfonline.com
Members of the Esculentin-2 family generally consist of approximately 37 amino acids. vulcanchem.com While there is a high degree of structural similarity among peptides in this family, variations in the amino acid sequence exist between peptides isolated from different frog species. nih.govresearchgate.net These variations, often minor, can lead to differences in their spectrum of activity and potency. vulcanchem.com For instance, Esculentin-2c from Pelophylax kl. esculentus shares a 95% identity with Esculentin-2b, differing by only two amino acids. vulcanchem.com
Research has identified numerous variants and analogs within this family, each with unique properties. Esculentin-2CHa, isolated from the Chiricahua leopard frog (Lithobates chiricahuensis), is one of the most extensively studied members. researchgate.netwikipedia.org Other examples include Esculentin-2HYba1 and Esculentin-2HYba2, discovered in the skin secretions of the Indian frog Hydrophylax bahuvistara. tandfonline.comnih.gov The study of these natural variants, as well as synthetically modified analogs, is crucial for understanding the structure-activity relationships within the Esculentin-2 family. nih.govnih.gov For example, modifications such as C-terminal amidation have been shown to enhance the antimicrobial kinetics of some Esculentin-2 peptides. tandfonline.com
Table 1: Examples of Esculentin-2 Family Peptides and Their Origins
| Peptide Name | Organism of Origin | Reference |
|---|---|---|
| Esculentin-2 | Pelophylax esculenta (European Green Frog) | nih.govtandfonline.com |
| Esculentin-2CHa | Lithobates chiricahuensis (Chiricahua Leopard Frog) | researchgate.netwikipedia.org |
| Esculentin-2HYba1 | Hydrophylax bahuvistara | tandfonline.comnih.gov |
| Esculentin-2HYba2 | Hydrophylax bahuvistara | tandfonline.comnih.gov |
| Esculentin-2c | Pelophylax kl. esculentus (European Edible Frog) | vulcanchem.comnih.gov |
| Esculentin-2TEa/b/c | Hylarana temporalis (Indian Bronzed Frog) | researchgate.net |
| Esculentin-2-OG10 | Odorrana grahami (Yunnanfu Frog) | uniprot.org |
Historical Perspectives on Amphibian Host-Defense Peptides and Esculentin-2 Discovery
The scientific exploration of amphibian skin as a source of bioactive compounds has a rich history. For centuries, the toxic and medicinal properties of frog secretions were known in folk medicine. However, the modern era of research into amphibian host-defense peptides began in the late 20th century. A landmark discovery occurred in 1987 when Michael Zasloff identified and characterized magainins from the skin of the African clawed frog, Xenopus laevis. mdpi.commdpi.com This was the first time that potent antimicrobial peptides were unambiguously identified in amphibian skin, revealing a sophisticated chemical defense system. nih.gov This discovery catalyzed a global research effort to find and characterize new peptides from the skin secretions of the vast diversity of anuran species (frogs and toads). mdpi.comnih.gov
Following the discovery of magainins, researchers began to identify numerous other peptide families, each with distinct structural and functional characteristics. These families include, but are not limited to, the brevinins, temporins, and ranatuerins. mdpi.comtandfonline.com The Esculentin (B142307) peptides were first identified in the skin secretions of the European green frog, Pelophylax esculenta (formerly Rana esculenta). nih.govtandfonline.com Subsequent research led to the classification of this family into Esculentin-1 and Esculentin-2 subfamilies based on structural differences. researchgate.net
The development of advanced analytical techniques, such as "shotgun" cloning and peptidomic analysis involving mass spectrometry, has revolutionized the discovery process. nih.govtandfonline.com These methods allow for the rapid identification of a multitude of peptides from minute amounts of frog skin secretion, providing insight into the immense diversity of these natural compounds. nih.gov This technological advancement has led to the identification of Esculentin-2 family members in a wide array of frog species across North America, Europe, and Asia, highlighting the widespread distribution and evolutionary significance of this peptide family. nih.govresearchgate.net The continued study of these peptides not only expands our knowledge of innate immunity but also provides a rich source of lead molecules for biomedical applications. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLFTLIKGAVKMIGKTVAKEAGKTGLELMACKVTNQC |
Origin of Product |
United States |
Isolation and Biosynthesis of Esculentin 2s
Natural Sources and Species-Specific Variants of Esculentin-2 Peptides
The discovery and characterization of Esculentin-2 peptides are intrinsically linked to the study of amphibian skin secretions, a rich and diverse source of bioactive molecules.
Discovery from Amphibian Skin Secretions
The Esculentin-2 family of peptides has been identified in the defensive skin secretions of a variety of frog species across different genera. Initial discoveries were made in European frogs, and subsequent research has revealed a wide distribution. Notably, variants of Esculentin-2 have been isolated from the skin secretions of the Chiricahua leopard frog (Rana chiricahuensis), the edible frog (Rana esculenta), and the European common frog (Hylarana temporalis) researchgate.netnih.gov. Further investigations have identified related peptides in Asian frog species, including the Imienpo Station frog (Glandirana emeljanovi) and the Sado wrinkled frog (Glandirana susurra) frontiersin.orgnih.gov. The presence of these peptides across geographically and taxonomically diverse species highlights their evolutionary significance in amphibian host defense.
The following table summarizes the species-specific variants of Esculentin-2 peptides mentioned in this article.
| Species Name | Common Name | Esculentin-2 Variant |
| Rana chiricahuensis | Chiricahua leopard frog | Esculentin-2CHa |
| Rana esculenta | Edible frog | Esculentin-2 |
| Hylarana temporalis | European common frog | Esculentin-2TEa, -2TEb, -2TEc |
| Glandirana emeljanovi | Imienpo Station frog | Esculentin-2EM |
| Glandirana susurra | Sado wrinkled frog | Esculentin-2SSa |
Biosynthetic Pathways and Precursor Processing of Esculentin-2S
The production of mature this compound is a multi-step process that begins with the transcription and translation of its corresponding gene, followed by a series of precise post-translational modifications.
Molecular Cloning and cDNA Analysis of Precursors
Molecular cloning techniques have been instrumental in elucidating the biosynthetic pathway of this compound. By constructing and screening cDNA libraries from amphibian skin, researchers have been able to isolate and sequence the cDNAs encoding the precursors of these peptides nih.gov. Analysis of these cDNAs reveals a conserved prepropeptide structure. This precursor molecule typically consists of three distinct domains: a highly conserved N-terminal signal peptide sequence, an acidic propeptide region, and the C-terminal sequence of the mature this compound peptide frontiersin.org. The signal peptide is crucial for directing the nascent polypeptide into the endoplasmic reticulum for secretion.
Post-Translational Modifications and Maturation
Following translation, the this compound precursor undergoes a series of enzymatic modifications to become a biologically active peptide. A key step in this maturation process is the proteolytic cleavage of the precursor. The mature peptide sequence is typically flanked by a dibasic amino acid pair (e.g., Lys-Arg or Arg-Arg), which serves as a recognition site for proprotein convertases frontiersin.org. These enzymes cleave the precursor to release the mature peptide.
Furthermore, many amphibian antimicrobial peptides, including members of the Esculentin-2 family, undergo C-terminal amidation. This modification, which involves the enzymatic conversion of a C-terminal glycine (B1666218) residue into an amide group, can be crucial for the peptide's biological activity and stability nih.gov. Another critical post-translational modification for Esculentin-2 peptides is the formation of an intramolecular disulfide bridge between two cysteine residues located near the C-terminus. This bond creates a cyclic heptapeptide (B1575542) region, a characteristic structural feature of this peptide family frontiersin.org.
Advanced Isolation Methodologies for this compound
The purification of this compound from the complex mixture of proteins and peptides present in amphibian skin secretions requires sophisticated separation techniques.
Chromatographic Techniques (e.g., Reversed-Phase HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and effective method for the isolation of this compound and other amphibian skin peptides researchgate.net. This technique separates molecules based on their hydrophobicity. In a typical RP-HPLC procedure, the crude skin secretion is loaded onto a hydrophobic stationary phase, commonly a C18 (octadecylsilyl) silica-based column hplc.eu.
A gradient of increasing organic solvent, usually acetonitrile (B52724) containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), is then used to elute the bound peptides researchgate.nethplc.eu. Peptides with lower hydrophobicity will elute earlier in the gradient, while more hydrophobic peptides, like this compound, will require a higher concentration of the organic solvent to be displaced from the column. The fractions are collected and can be further analyzed by techniques such as mass spectrometry to confirm the presence and purity of the desired peptide. The high resolution of RP-HPLC allows for the separation of closely related peptide variants that may differ by only a single amino acid hplc.eu.
Spectroscopic Data
The following tables present representative spectroscopic data for Esculentin-2 family peptides, with a focus on characteristics that would be observed for a peptide like Esculentin-2CHa.
Table 1: Representative Circular Dichroism (CD) Data for an Esculentin-2 Peptide in a Membrane-Mimicking Environment
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Secondary Structure Indication |
| 192 | Positive | α-Helix |
| 208 | Negative | α-Helix |
| 222 | Negative | α-Helix |
Note: The magnitude of the ellipticity values indicates the degree of helicity, which increases in membrane-mimicking environments.
Table 2: Representative ¹H NMR Chemical Shift Ranges for Amino Acid Residues in an Esculentin-2 Peptide
| Proton Type | Chemical Shift Range (ppm) |
| Amide (NH) | 7.5 - 9.0 |
| α-CH | 3.5 - 5.0 |
| β-CH | 1.5 - 3.2 |
| Side Chain Protons | 0.8 - 7.5 |
| Aromatic Protons (e.g., Phe) | 6.5 - 7.5 |
Note: Specific chemical shifts are highly dependent on the local chemical environment and the secondary structure of the peptide.
Table 3: Representative Mass Spectrometry Fragmentation Data for an Esculentin-2 Peptide
| Fragment Ion Type | Description |
| b-ions | Fragments containing the N-terminus, resulting from cleavage of the amide bond. |
| y-ions | Fragments containing the C-terminus, resulting from cleavage of the amide bond. |
| Internal Fragments | Fragments resulting from two cleavages within the peptide backbone. |
| Immonium Ions | Characteristic low-mass ions indicative of specific amino acid residues. |
Note: The specific m/z values of the fragment ions would allow for the deduction of the amino acid sequence.
Structural Elucidation and Conformational Dynamics of Esculentin 2s
Primary Structure Determination and Sequence Analysis
Amino Acid Sequencing Techniques
The primary structure, or amino acid sequence, of Esculentin-2 peptides is determined using a combination of biochemical and analytical techniques. A common approach involves the purification of the peptide from frog skin secretions, often stimulated by methods like norepinephrine (B1679862) injection, followed by reverse-phase high-performance liquid chromatography (RP-HPLC). frontiersin.org
Once purified, the peptide is subjected to amino acid sequencing. Two primary methods are employed for this purpose:
Edman Degradation: This classic method involves the stepwise removal and identification of amino acids from the N-terminus of the peptide. rapidnovor.comlibretexts.org An automated protein sequencer performs this process, making it suitable for peptides up to approximately 50 amino acids in length. rapidnovor.com
Mass Spectrometry: Tandem mass spectrometry (MS/MS) has become a powerful tool for de novo peptide sequencing. rapidnovor.comlibretexts.org In this technique, the peptide is fragmented, and the mass-to-charge ratio of the resulting fragments is measured. This information is then used to deduce the amino acid sequence. rapidnovor.com
These methods, often used in conjunction, allow for the precise determination of the linear sequence of amino acids that constitute the Esculentin-2S peptide.
Sequence Homology and Phylogenetic Analysis within Esculentin-2 Family
The Esculentin-2 family of peptides is characterized by a notable degree of sequence variation among different frog species, yet they share conserved structural features. nih.gov Phylogenetic analysis, which examines the evolutionary relationships between different peptide sequences, provides insights into the functional diversification of this family. nih.govuni-muenster.deunivaq.it
Studies comparing the amino acid sequences of Esculentin-2 peptides from various frog species, such as Rana ridibunda, Rana sevosa, and Amolops loloensis, reveal both conserved regions and species-specific variations. researchgate.net For instance, cladistic analysis based on the primary structures of related brevinin-1 (B586460) peptides has helped to establish close phylogenetic relationships between species like Lithobates chiricahuensis, L. onca, and L. yavapaiensis. nih.gov The analysis of non-synonymous to synonymous nucleotide substitutions (dN/dS ratios) in the genes encoding these peptides indicates that the mature peptide region is subject to purifying selection, with the exception of esculentin-2 where diversifying selection has been observed. mdpi.com
| Peptide | Species of Origin | Primary Sequence | Length |
|---|---|---|---|
| Esculentin-2a | Rana ridibunda | GILSLVKGVAKLAGKGLAKEGGKFGLELIACKIAKQC | 37 |
| Esculentin-2SE | Rana sevosa | GFFSLIKGVAKIATKGLAKNLGKMGLDLVGCKISKEC | 37 |
| Esculentin-2CHa | Lithobates chiricahuensis | GFSSIFRGVAKFASKGLGKDLAKLGVDLVACKISKQC | 37 |
Secondary Structure Characterization in Various Environments
The biological activity of this compound is intrinsically linked to its ability to adopt specific secondary structures, particularly in the presence of biological membranes.
Alpha-Helical Conformations in Membrane-Mimicking Systems
In aqueous solutions, Esculentin-2 peptides typically exist in a random coil conformation. researchgate.net However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they undergo a conformational change to adopt a predominantly α-helical structure. frontiersin.orgresearchgate.net This transition is a hallmark of many antimicrobial peptides and is crucial for their membrane-disrupting activity. ontosight.ai
Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes. nih.gov CD spectra of Esculentin-2 peptides in the presence of lipid vesicles that mimic bacterial membranes show characteristic minima around 208 and 222 nm, which is indicative of an α-helical structure. nih.gov The helical content can be substantial, with some linearized Esculentin-2 analogues showing over 55% α-helicity in the presence of lipid mimics. nih.gov Nuclear magnetic resonance (NMR) spectroscopy has also been instrumental in confirming the α-helical conformation of these peptides in membrane-like environments. nih.govacs.org
Role of Lipid Interactions in Secondary Structure Induction
The interaction with lipids is the primary driver for the induction of the α-helical secondary structure in this compound. The amphipathic nature of the α-helix, with distinct hydrophobic and hydrophilic faces, facilitates its interaction with and insertion into the lipid bilayer of microbial membranes. vulcanchem.com
The initial interaction is often electrostatic, between the positively charged residues (like lysine (B10760008) and arginine) on the peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). frontiersin.orgnih.govbiorxiv.org This is followed by the insertion of the peptide's hydrophobic regions into the lipid core. vulcanchem.com
Studies with linearized Esculentin-2EM have shown that the high anionic lipid content of Gram-positive bacterial membranes is a major factor in inducing high levels of α-helicity and subsequent membrane lysis. nih.gov Specifically, interactions with PG were shown to be a primary driver for the peptide's ability to lyse and kill Gram-positive bacteria. nih.gov The presence of negatively charged lipids appears to be essential for Esculentin (B142307) peptides to bind, fold into their correct three-dimensional structure, and exert their biological function. researchgate.net
| Peptide Analogue | Environment | Observed Secondary Structure | Technique |
|---|---|---|---|
| Esc(1-21) | Water | Unordered | CD Spectroscopy |
| Esc(1-21) | SDS micelles | α-helix | CD Spectroscopy |
| Esc(1-21) | TFE solution | α-helix | CD & NMR Spectroscopy |
| Linearized Esculentin-2EM | Lipid mimics of Gram-positive membranes | Strongly α-helical (>55%) | CD Spectroscopy |
Tertiary Structure Prediction and Experimental Approaches
While the primary and secondary structures of this compound are relatively well-characterized, a complete high-resolution tertiary structure remains challenging to determine experimentally due to the peptide's conformational flexibility. However, a combination of predictive modeling and experimental techniques provides valuable insights.
Computational methods, such as template-based modeling and ab initio prediction, are used to generate theoretical models of the three-dimensional structure of this compound. mdpi.comwikipedia.org Software like SWISS-MODEL can be used to build a structural model based on the known structure of a homologous peptide, such as Esculentin-1b. nih.gov These models often predict a predominantly α-helical structure, consistent with experimental secondary structure data. nih.govvulcanchem.com
Experimental approaches, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to gain structural information in solution or in membrane-mimicking environments. smolecule.com For instance, NMR studies on an 18-residue fragment of Esculentin-1b in negatively charged micelles revealed a helix-kink-helix secondary structure. unito.it Advanced techniques like rotational-echo double-resonance (REDOR) NMR can provide details on the peptide's interaction with lipid bilayers, including its depth of insertion and contact points with lipid headgroups and acyl chains. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in a solution environment that mimics physiological conditions. For Esculentin-2 and its analogs, NMR studies have been instrumental in revealing their conformational plasticity.
In aqueous solutions, Esculentin-2 peptides, such as Esculentin-1a(1-21)NH2, typically exist in a random coil structure, as indicated by the absence of nuclear Overhauser effect (NOE) peaks. nih.govresearchgate.net However, in the presence of membrane-mimicking environments, such as lipopolysaccharide (LPS) micelles or lysophosphatidylcholine, they adopt a more defined conformation. researchgate.net Specifically, Esculentin-1a(1-21)NH2 folds into an amphipathic α-helical structure in LPS micelles. nih.govresearchgate.net This helical conformation is crucial for its interaction with bacterial membranes. The structure of Esculentin-1a(1-21)NH2 has been solved in the presence of these micelles, with the resulting coordinates deposited in the Protein Data Bank (PDB ID: 5XDJ). rcsb.org The calculated structure reveals a well-defined helix, and the selection of the final conformers was based on those with the least restraint violations from the NMR data. rcsb.org
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a vital tool for studying the secondary structure of peptides in solution. diamond.ac.ukleeds.ac.uk It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. diamond.ac.uk
CD studies on Esculentin peptides and their analogs have consistently shown a transition from a random coil to a more ordered structure, typically an α-helix, upon introduction into a membrane-mimicking environment. For instance, Esculentin-1b(1-18) demonstrates a clear tendency to fold into a helical conformation as the concentration of trifluoroethanol (TFE), a solvent known to promote helical structures, is increased. researchgate.net The spectra of Esc(1-18) in water show a minimum around 200 nm, characteristic of a random coil, which shifts to the distinct negative maxima near 208 nm and 222 nm indicative of an α-helix in TFE/water mixtures. researchgate.netresearchgate.net
This conformational change is significant as the degree of helicity has been correlated with the biological activity of these peptides. researchgate.netacs.org The formation of an α-helical structure is often a prerequisite for the peptide's ability to interact with and disrupt microbial membranes. nih.gov
Structure-Activity Relationship (SAR) Studies on this compound and Analogs
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a peptide influences its biological activity. By systematically modifying the peptide sequence and observing the resulting changes in function, researchers can identify key structural motifs.
Impact of Amino Acid Substitutions on Conformation and Biological Activity
The substitution of specific amino acids in the Esculentin-2 sequence can have a profound impact on its conformation and, consequently, its antimicrobial and cytotoxic properties.
Increasing the cationicity of the peptide by replacing neutral or acidic residues with basic ones, such as lysine, has been a common strategy. For example, substituting Asp20 and Asp27 with L-lysine in esculentin-2CHa resulted in a modest increase in potency against microorganisms. plos.org Similarly, replacing specific leucine (B10760876) residues with lysine (e.g., [L28K] and [L31K]) enhanced the peptide's ability to stimulate insulin (B600854) secretion. plos.org
Conversely, substitutions that decrease helicity can reduce cytotoxicity. The replacement of Cys31 and Cys37 with the isosteric L-serine leads to a decrease in the helicity of the analog. wikipedia.org The introduction of D-amino acids at specific positions, as in the diastereomer Esc(1-21)-1c, reduces the α-helical content and results in lower toxicity towards mammalian cells. rcsb.org The use of α-aminoisobutyric acid (Aib), a non-coded amino acid, is another strategy to stabilize α-helical structures and potentially broaden the spectrum of activity, particularly against Gram-positive bacteria. nih.gov
Table 1: Effects of Amino Acid Substitutions on Esculentin-2 Analogs
| Analog of Esculentin-2CHa | Amino Acid Substitution | Effect on Activity |
|---|---|---|
| [L21K] | Leucine at position 21 replaced by Lysine | More potent but less effective insulin secretagogue than native peptide. plos.org |
| [L24K] | Leucine at position 24 replaced by Lysine | More potent but less effective insulin secretagogue than native peptide. plos.org |
| [D20K, D27K] | Aspartic acid at positions 20 and 27 replaced by Lysine | Modest increase in antimicrobial potency; more potent but less effective insulin secretagogue. plos.org |
| [L28K] | Leucine at position 28 replaced by Lysine | More potent and effective insulin secretagogue. plos.org |
| [C31S, C37S] | Cysteine at positions 31 and 37 replaced by Serine | More potent but less effective insulin secretagogue. plos.org |
| [C31K] | Cysteine at position 31 replaced by Lysine | More potent and effective insulin secretagogue. plos.org |
Influence of Terminal Modifications (e.g., Amidation, Truncations)
Modifications at the N- and C-termini of Esculentin-2 peptides can significantly alter their biological profiles.
C-terminal amidation is a common modification that enhances the structural stability and antimicrobial activity of peptides. nih.gov For Esculentin-2 HYba1 and Esculentin-2 HYba2, C-terminal amidation led to a 10-fold decrease in the minimum inhibitory concentration (MIC) against fish pathogens and reduced the bacterial killing time. nih.gov This modification generally increases the peptide's net positive charge and can improve its resistance to carboxypeptidases.
Truncations, or the removal of amino acid residues from either terminus, have also been explored. The removal of the N-terminal hexapeptide (GFSSIF) or the cyclic C-terminal domain from esculentin-2CHa resulted in a significant decrease in cytotoxicity. plos.org An N-terminally truncated 18-residue peptide of esculentin-1a, Esc(1-18), was found to retain comparable antimicrobial activity to the full-length peptide but with reduced hemolytic capacity. nih.gov
Role of Disulfide Bonds in Structural Integrity and Function
Disulfide bonds, formed between two cysteine residues, are crucial covalent linkages that play a significant role in stabilizing the three-dimensional structure of many proteins and peptides. wikipedia.orgmetwarebio.com In the context of Esculentin-2 peptides, a disulfide bridge is often present in the C-terminal region, creating a cyclic domain. plos.orgcpu-bioinfor.org
This disulfide bond is vital for maintaining the structural integrity and, consequently, the biological function of the peptide. plos.orgbiorxiv.org It stabilizes the folded conformation by entropically destabilizing the unfolded state and can protect adjacent secondary structures from degradation. wikipedia.org The removal or disruption of this bond, for instance by replacing the cysteine residues with serine, leads to a decrease in the peptide's helicity and a reduction in its cytotoxic activity. plos.orgwikipedia.org This highlights the importance of the constrained cyclic structure conferred by the disulfide bond for the peptide's potent biological effects. The disulfide bond helps to maintain a specific topology that is optimal for membrane interaction and subsequent antimicrobial action.
Molecular and Cellular Mechanisms of Action of Esculentin 2s
Membrane Interaction and Permeabilization Mechanisms
Esculentin-2S and its analogues, such as the linearized peptide Esculentin-2EM (E2EM-lin), are antimicrobial peptides (AMPs) that primarily exert their effect by physically interacting with and disrupting cellular membranes. researchgate.netlsbu.ac.uknih.gov The initial contact is typically governed by electrostatic interactions between the cationic peptide and the negatively charged components of microbial membranes. jmb.or.kr Following this initial binding, the peptide undergoes a conformational change, often folding into an amphipathic α-helical structure, which is crucial for its membrane-perturbing activities. researchgate.netnih.govnih.gov
Biophysical studies have been instrumental in elucidating the molecular details of how Esculentin-2 peptides interact with lipid bilayers. Techniques such as circular dichroism have shown that linearized Esculentin-2EM (E2EM-lin) is largely unstructured in aqueous solutions but adopts a significant α-helical conformation in the presence of membrane-mimicking environments. researchgate.netnih.gov Studies using lipid mimics of Gram-positive bacterial membranes revealed a strong induction of α-helical structure (over 55.0%). lsbu.ac.uknih.gov
The insertion of E2EM-lin into lipid monolayers, mimicking the outer leaflet of bacterial membranes, has been quantified by measuring changes in surface pressure. E2EM-lin inserts forcefully into lipid mimics of Gram-positive bacterial membranes, causing maximal surface pressure changes of ≥5.5 mN m⁻¹. lsbu.ac.uknih.gov This insertion leads to significant alterations in membrane properties, including increased rigidity and thermodynamic instability, which ultimately results in high levels of membrane lysis (over 50.0%). lsbu.ac.uknih.gov Theoretical analysis of the N-terminal α-helical structure of E2EM-lin suggests it has the potential to form a membrane-interactive, tilted peptide. researchgate.netlsbu.ac.uknih.gov
A primary consequence of the interaction between Esculentin-2 peptides and cell membranes is the dissipation of the membrane potential. The inside of a cell is typically electrically negative relative to the outside, creating a membrane potential that is essential for numerous cellular processes. mpg.de By disrupting the membrane's barrier function, these peptides cause an uncontrolled flow of ions, leading to depolarization.
Studies on Esculentin-2CHa, an analogue, have demonstrated its ability to depolarize the membrane of pancreatic β-cells (BRIN-BD11 cells). researchgate.netnih.gov This depolarization is a key event that can trigger subsequent cellular responses. For instance, in β-cells, membrane depolarization leads to the opening of voltage-dependent ion channels, which can affect intracellular calcium concentrations. mdpi.com Specifically, Esculentin-2CHa was found to elevate intracellular Ca²⁺, and its insulin-secreting effects were partially inhibited by diazoxide (B193173) (an ATP-sensitive potassium channel opener) and verapamil (B1683045) (a calcium channel blocker), suggesting a complex interplay with ion channels. nih.gov The modulation of these ion channels is a critical aspect of the peptide's biological activity, linking membrane permeabilization to downstream cellular events. frontiersin.org The ability to alter membrane potential is a hallmark of many pore-forming antimicrobial peptides. elifesciences.org
Table 1: Effects of Esculentin-2CHa and its Analogues on BRIN-BD11 Cells
| Peptide (1 µM) | Membrane Potential (% of control) | Intracellular Ca²⁺ (% of control) |
|---|---|---|
| Esculentin-2CHa | ~140% | ~150% |
| [A10K]Esculentin-2CHa | ~150% | ~170% |
| [D20K]Esculentin-2CHa | ~160% | ~180% |
| [L28K]Esculentin-2CHa | ~175% | ~200% |
Data derived from graphical representations in Ojo et al., 2015. nih.gov Values are approximate estimations to illustrate the trend.
The membranolytic activity of Esculentin-2 peptides exhibits a marked specificity for certain lipid compositions, particularly those rich in anionic lipids which are prevalent in bacterial membranes. researchgate.netacs.org Biophysical studies on E2EM-lin have shown that its strong activity against Gram-positive bacteria is driven by the high content of the anionic lipids phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL) in their membranes. researchgate.netlsbu.ac.uknih.gov
The interaction with PG is particularly potent. E2EM-lin shows high levels of α-helicity (60.0%), strong interaction (maximal surface pressure change of 6.7 mN m⁻¹), and efficient lysis (66.0%) in the presence of PG-containing model membranes. researchgate.netnih.gov This suggests that PG-mediated membranolysis is a primary driver of the peptide's bactericidal action against Gram-positive bacteria. lsbu.ac.uknih.gov
While E2EM-lin also adopts a significant α-helical structure (62.0%) in the presence of cardiolipin, the subsequent membrane interaction and lysis are considerably weaker (maximal surface pressure change of 2.9 mN m⁻¹ and 21.0% lysis, respectively). researchgate.netnih.gov This indicates that while cardiolipin, a key component of bacterial inner membranes, does interact with the peptide, it is less effective at promoting the full lytic process compared to PG. researchgate.netacs.org The unique double-lipid structure of cardiolipin can increase the structural integrity of a bilayer, which may offer some resistance to peptide-induced disruption. acs.org The preference for PG over the zwitterionic phosphatidylethanolamine (B1630911) (common in Gram-negative bacteria) is a key determinant of the peptide's selective toxicity. researchgate.netlsbu.ac.uk
Table 2: Biophysical Interaction of Linearized Esculentin-2EM (E2EM-lin) with Anionic Lipids
| Lipid Species | % α-Helicity | Maximal Surface Pressure Change (mN m⁻¹) | % Lysis |
|---|---|---|---|
| Phosphatidylglycerol (PG) | 60.0% | 6.7 | 66.0% |
| Cardiolipin (CL) | 62.0% | 2.9 | 21.0% |
Source: Data compiled from Malik et al., 2020. researchgate.netnih.gov
Following membrane binding and insertion, Esculentin-2 peptides destabilize the lipid bilayer, leading to the formation of pores or channels that disrupt cellular integrity. researchgate.netnih.gov Several models describe this process, and the exact mechanism can depend on factors like peptide concentration and lipid composition. nih.govarxiv.org
For E2EM-lin, theoretical analysis supports a "tilted peptide" model. researchgate.netlsbu.ac.uknih.gov In this model, the α-helical peptide inserts into the membrane at an angle rather than fully spanning it perpendicularly. researchgate.net This tilted orientation is thought to be a crucial part of the membranolytic mechanism, driving the formation of a pore and causing membrane destabilization. researchgate.netresearchgate.net The model predicts a tilted segment that increases along the peptide's long axis. researchgate.netlsbu.ac.uk
Other general models for antimicrobial peptide action include the "toroidal pore" and "carpet" models. jmb.or.krarxiv.org In the toroidal pore model, peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, such that the pore is lined by both peptides and lipid headgroups. In the carpet model, peptides accumulate on the membrane surface, disrupting its curvature and eventually causing micellization in a detergent-like manner once a critical concentration is reached. nih.gov While the tilted peptide model is specifically proposed for E2EM-lin, the fundamental outcome of all these mechanisms is the catastrophic loss of membrane barrier function. researchgate.netmpg.deplos.org
The membranolytic action of Esculentin-2 peptides shows selectivity between different cell types, a characteristic crucial for their potential as antimicrobial agents. Studies on E2EM-lin demonstrate potent efficacy against Gram-positive bacteria, with minimum lethal concentrations (MLCs) often at or below 6.25 µM. researchgate.netlsbu.ac.uk In contrast, its activity against Gram-negative bacteria is significantly weaker, with MLCs of 75.0 µM or higher. researchgate.netresearchgate.net
This selectivity is primarily attributed to differences in membrane composition. The superior ability of phosphatidylglycerol (PG), abundant in Gram-positive membranes, to induce a lytic α-helical structure in the peptide is a key factor. researchgate.netlsbu.ac.uk Gram-negative bacteria have an outer membrane containing lipopolysaccharide (LPS), which can limit peptide access, and their inner membrane contains a higher proportion of phosphatidylethanolamine, which is less effective at promoting the peptide's lytic conformation. researchgate.net
Regarding eukaryotic cells, such as human red blood cells, some analogues show moderate hemolytic activity, particularly at higher concentrations. This is often linked to increased peptide hydrophobicity. frontiersin.org However, many proline-rich antimicrobial peptides, a class to which some Esculentin (B142307) relatives belong, are noted for having negligible toxicity toward host cells while being highly active against bacteria. frontiersin.org The activity of Esculentin(1-21) has been shown to be potent against both planktonic (free-living) and biofilm forms of the pathogen Pseudomonas aeruginosa, highlighting its ability to disrupt the membranes of bacteria even within these protected communities. nih.gov
Biophysical Investigations of Peptide-Membrane Interactions
Intracellular Signaling Pathway Modulation
While the primary mechanism of action for Esculentin-2 peptides is membrane disruption, evidence suggests they can also modulate intracellular processes, although this area is less characterized than their membranolytic effects. The permeabilization of the cell membrane itself can trigger secondary intracellular events by allowing an influx of molecules that can act as second messengers.
Studies on Esculentin-2CHa in pancreatic β-cells indicate that its effects on insulin (B600854) secretion are not solely due to membrane depolarization. nih.gov The stimulatory action of Esculentin-2CHa on insulin release was only partially inhibited by blocking calcium channels or opening potassium channels. nih.gov This suggests that other elements of cell signal transduction, such as direct effects on glucose metabolism or the generation of other intracellular messengers, may be involved. nih.gov The observed elevation of intracellular Ca²⁺ is a potent signaling event that can activate numerous downstream pathways, including those involving calmodulin and various protein kinases. researchgate.net For example, some Ca²⁺-activated non-selective cation channels can induce depolarization and subsequent activation of other voltage-dependent channels, creating a cascade of signaling events. mdpi.com
It is important to distinguish the peptide this compound from the similarly named coumarin (B35378) derivative, esculetin (B1671247). Esculetin has been extensively shown to modulate multiple intracellular signaling pathways, including NF-κB, MAPK, and Nrf2. spandidos-publications.comnih.govmdpi.com However, these findings pertain to a different class of molecule, and there is currently limited direct evidence detailing the specific intracellular signaling cascades modulated by the this compound peptide, independent of the consequences of membrane permeabilization.
Calcium Signaling Pathways and Intracellular Calcium Flux
Studies on the related peptide, Esculentin-2CHa, have shown that it can stimulate insulin secretion from pancreatic β-cells. plos.orgnih.gov This action involves a mechanism that includes membrane depolarization and an increase in intracellular Ca2+ concentration. plos.orgnih.gov The insulin-releasing effects are mediated by multiple pathways, including the stimulation of phospholipase C and the influx of Ca2+ ions. researchgate.net Specifically, the insulinotropic activity is reduced by the activation of KATP channels, inhibition of voltage-dependent Ca2+ channels, and the removal of extracellular Ca2+. nih.gov
Interaction with Specific Cellular Receptors or Enzymes
The primary mechanism of action for antimicrobial peptides like those in the Esculentin-2 family involves interaction with and permeabilization of microbial cell membranes. wikipedia.org For its insulinotropic effects, Esculentin-2CHa and its analogues appear to act on KATP and Ca²+ channels in pancreatic β-cells. researchgate.net
Role in Cellular Homeostasis and Stress Responses
The primary role identified for the Esculentin-2 peptide family is in host defense as part of the innate immune system of amphibians. nih.gov Some analogues have been shown to have immunomodulatory properties. plos.org The peptide Esculentin-2CHa has demonstrated anti-diabetic actions by improving glucose tolerance and restoring impaired insulin secretagogue responses in isolated islets from high-fat-fed mice. plos.org
Cell Cycle Regulation and Apoptosis Induction Research
Limited research exists on the pro-apoptotic and cell-cycle-regulating activities of the Esculentin-2 peptides.
Toxicity against Cancer Cells : Esculentin-2CHa has shown toxicity against non-small cell lung adenocarcinoma A549 cells. wikipedia.org Additionally, Esculentin-2 HYba peptides demonstrated cytotoxicity against Hep3B liver cancer cells, with the proposed mechanism being interaction with the negatively charged outer membrane of cancer cells. tandfonline.com
However, detailed mechanisms of cell growth inhibition, specific phases of cell cycle arrest, and the involvement of the mitochondrial apoptotic pathway as requested in the outline are not documented for this compound or its close peptide analogues. This entire body of research is well-established for the coumarin Esculetin .
Given the strict adherence required to both the subject and the outline, we are unable to proceed. Generating the article as requested would involve incorrectly attributing the biological activities of the coumarin Esculetin to the peptide This compound , which would be scientifically inaccurate.
We recommend that the subject of the article be revised to "Esculetin" to match the provided outline, or that the outline be revised to reflect the known antimicrobial and insulinotropic activities of the this compound peptide.
Synthetic Strategies and Chemical Modification of Esculentin 2s
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Esculentin-2S and Analogs
Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for producing this compound and its derivatives. nih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy is a standard approach used for synthesizing peptides like this compound analogs. researchgate.netpensoft.net
The general SPPS cycle for an this compound analog involves:
Resin Loading : The first C-terminal amino acid is attached to a solid support resin, such as a Rink amide resin, to yield a C-terminally amidated peptide upon cleavage. researchgate.netpeptide.com
Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed, typically using a base like piperidine (B6355638) in a solvent such as dimethylformamide (DMF). researchgate.netpeptide.com
Coupling : The next N-Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HATU) and added to the deprotected N-terminus of the growing peptide chain. researchgate.netpeptide.com
Washing : The resin is washed to remove excess reagents and by-products before the next cycle begins. nih.gov
This cycle is repeated until the entire peptide sequence is assembled. nih.gov Advanced techniques such as ultrasound-assisted solid-phase peptide synthesis (US-SPPS) can be employed to enhance reaction efficiency and reduce synthesis time. researchgate.net Synthetic esculentin-2CHa and its analogs have been successfully produced using these methods, often purchased in crude form before undergoing purification. plos.org
Solution-Phase Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis, represents the classical approach to peptide assembly. nih.govnih.gov In this method, protected amino acids are coupled in a homogenous solution, and the resulting peptide is isolated and purified after each step. nih.gov While it was the first method developed for peptide synthesis, it is generally more laborious and less suitable for long peptides compared to SPPS, primarily due to challenges in purification and the low solubility of longer peptide intermediates. nih.govnih.gov
However, solution-phase synthesis remains valuable for specific applications, such as the synthesis of peptides with unique structures that are difficult to assemble on a solid support. nih.gov For instance, the synthesis of biphalin, a dimeric enkephalin analog with a hydrazide bridge, necessitates a solution-phase approach. nih.gov For a peptide like this compound, which is a linear 37-amino acid peptide, SPPS is typically the more favorable and widely used method. vulcanchem.comfrontiersin.org
Chemical Modifications for Enhanced Research Utility
Chemical modification is a powerful tool to optimize the properties of this compound, aiming to improve its stability, activity, and specificity, or to equip it with functionalities for research purposes. nih.gov
The targeted substitution of specific amino acids in the this compound sequence can significantly enhance its therapeutic properties. A key strategy involves the incorporation of non-standard or D-amino acids to increase resistance to degradation by proteases found in plasma. researchgate.netbioscientifica.com
For example, in analogs of the truncated peptide, esculentin-2CHa(1–30), D-amino acid substitutions at positions susceptible to enzymatic cleavage (Arginine at position 7, Lysine (B10760008) at position 15, and Lysine at position 23) were shown to confer resistance to plasma enzyme degradation while maintaining biological activity. researchgate.netbioscientifica.com The incorporation of unnatural amino acids can be achieved through specialized biotechnological methods that utilize an orthogonal aminoacyl-tRNA synthetase/tRNA pair to insert the synthetic amino acid in response to a specific codon (e.g., the amber stop codon) during protein expression in host systems like E. coli or mammalian cells. riken.jpnih.govnih.gov This allows for the precise modification of proteins at virtually any site. riken.jp
Table 1: Examples of Site-Specific Amino Acid Substitutions in Esculentin-2CHa Analogs
| Original Peptide | Analog | Modification | Purpose | Reference |
|---|---|---|---|---|
| Esculentin-2CHa(1-30) | [D-Arg⁷,D-Lys¹⁵,D-Lys²³]-esculentin-2CHa(1–30) | Substitution with D-amino acids at positions 7, 15, and 23. | Enhance resistance to plasma enzyme degradation. | bioscientifica.com |
| Esculentin-2CHa | [L28K]-esculentin-2CHa | Leucine (B10760876) at position 28 substituted with Lysine. | Enhance insulin-releasing activity. | plos.org |
| Esculentin-2CHa | [L31K]-esculentin-2CHa | Leucine at position 31 substituted with Lysine. | Enhance insulin-releasing activity. | plos.org |
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced functionalities. bionordika.filibretexts.org This technique is used to attach this compound peptides to other molecules like fluorescent probes for tracking, or to delivery systems to improve their bioavailability and targeting.
One notable application is the attachment of a fatty acid, such as L-octanoate, to a lysine residue (e.g., Lys15) of esculentin-2CHa(1–30). bioscientifica.com This lipid modification can enhance the peptide's interaction with cell membranes and improve its stability. bioscientifica.com
Another advanced bioconjugation strategy involves coupling this compound peptides to nanoparticles. nih.gov For example, a fusion protein of esculentin-2CHa has been successfully coated onto gold nanoparticles (AuNPs). nih.govdovepress.com Such nanoparticle-based delivery systems offer advantages like improved stability and biocompatibility. nih.gov The synthesis of these conjugates can involve adding the peptide to a solution containing a gold salt (HAuCl₄·3H₂O) and a reducing agent (NaBH₄) to form the peptide-coated nanoparticles. nih.govdovepress.com
The rational design of this compound analogs is guided by Structure-Activity Relationship (SAR) studies, which aim to understand how the peptide's chemical structure relates to its biological function. vulcanchem.comresearchgate.net The goal is to create new peptides with improved characteristics, such as higher potency, greater selectivity for microbial over host cells, and enhanced stability. nih.govnih.gov
Key physicochemical properties that are often manipulated in the rational design of antimicrobial peptides include:
Amphipathicity : The spatial separation of hydrophobic and hydrophilic residues, which is crucial for forming α-helical structures that can interact with and disrupt microbial membranes. nih.gov
Net Positive Charge : A higher positive charge generally enhances the initial electrostatic attraction to negatively charged bacterial membranes. nih.gov
Hydrophobicity : The balance of hydrophobic and hydrophilic amino acids influences membrane insertion and lytic activity. nih.gov
Studies on Esculentin-2 peptides have led to the design of various analogs. For instance, the truncation of the full-length peptide to remove the C-terminal cyclic domain of esculentin-2CHa was performed because this domain was found to be non-essential for its insulin-releasing activity, and the resulting linear peptide, esculentin-2CHa(1-30), was easier to synthesize. researchgate.net Further modifications, such as substituting leucine with lysine at positions 28 and 31, were shown to significantly increase its insulinotropic effects. plos.org The deletion or replacement of cysteine residues can also impact the peptide's helicity and, consequently, its function. wikipedia.org
Purification and Characterization of Synthetic this compound Constructs
Following synthesis, crude this compound peptides and their analogs must be purified and characterized to ensure the correct product has been made and is of sufficient purity for biological assays.
Purification : The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . pensoft.netplos.org This technique separates the target peptide from impurities based on hydrophobicity. The crude peptide mixture is loaded onto a column (e.g., a C18 column) and eluted with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). pensoft.netplos.org Fractions are collected and analyzed, and those containing the pure peptide (typically >95-98% purity) are pooled and lyophilized (freeze-dried). plos.org It is important to note that peptides purified with TFA will be TFA salts, and for certain cellular assays, removal of the TFA may be required as it can interfere with results. mol-scientific.com
Characterization : The identity and purity of the final peptide construct are confirmed using several analytical techniques:
Mass Spectrometry : Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm that the molecular mass of the synthetic peptide matches its calculated theoretical mass, verifying the correct sequence was synthesized. pensoft.netplos.org
HPLC Analysis : Analytical RP-HPLC is used to assess the purity of the final product. The peptide is run on an analytical column, and the resulting chromatogram should show a single major peak, indicating high purity. plos.org
Table 2: Common Techniques for Purification and Characterization of Synthetic Peptides
| Technique | Purpose | Description | Reference |
|---|---|---|---|
| RP-HPLC | Purification & Purity Assessment | Separates peptides based on hydrophobicity using a nonpolar stationary phase and a polar mobile phase gradient. | pensoft.netplos.org |
| MALDI-TOF MS | Identity Confirmation | Measures the mass-to-charge ratio of ionized molecules to determine the precise molecular weight of the peptide. | plos.orgcore.ac.uk |
| ESI-MS | Identity Confirmation | An alternative mass spectrometry technique for determining molecular weight, often coupled directly to an HPLC system. | pensoft.net |
Analytical Techniques (e.g., Mass Spectrometry, HPLC)
The identification, purification, and characterization of this compound, like other amphibian skin peptides, rely heavily on a combination of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are central to this process, often used in tandem (LC-MS) to provide comprehensive analysis. chemyx.commeasurlabs.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. chemyx.com In the context of this compound and related peptides, reversed-phase HPLC (RP-HPLC) is frequently employed. This method separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is typically used for effective separation of complex peptide mixtures from amphibian skin secretions. oup.comoiv.int The separated peptides are then detected, often by UV absorbance at a specific wavelength, resulting in a chromatogram where each peak corresponds to a different compound. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and sequence of peptides like this compound. chemyx.com It works by ionizing the peptide molecules and then measuring their mass-to-charge ratio (m/z). measurlabs.com Several ionization techniques are utilized in the study of these peptides:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This technique is often used for rapid determination of the molecular masses of peptides in a complex mixture. vulcanchem.comnih.gov
Electrospray Ionization (ESI) MS: ESI is a soft ionization technique that is well-suited for analyzing large biomolecules like peptides and is often coupled with liquid chromatography. vulcanchem.comresearchgate.net
Tandem mass spectrometry (MS/MS) is crucial for de novo sequencing of novel peptides. researchgate.net In this process, a specific peptide ion is selected, fragmented, and the masses of the resulting fragments are analyzed to deduce the amino acid sequence. researchgate.net Techniques like Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are used to fragment the peptides for sequencing. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)
The combination of HPLC and MS (LC-MS) provides a powerful two-dimensional analytical approach. chemyx.com HPLC first separates the complex peptide mixture from the skin secretion, and the eluting fractions are directly introduced into the mass spectrometer for mass determination and sequencing. measurlabs.com This integrated method allows for the rapid identification and characterization of numerous peptides, including different isoforms and post-translationally modified variants, from a single sample. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole-orbitrap MS, offers even greater sensitivity and accuracy for metabolic profiling and identification of trace components. nih.gov
Research Findings from Analytical Techniques
The application of these analytical techniques has been instrumental in the discovery and characterization of a wide array of esculentin (B142307) peptides. For instance, "shotgun" cloning techniques combined with mass spectrometry have successfully identified the nucleotide and corresponding peptide sequences of numerous Esculentin precursors from amphibian skin secretions. vulcanchem.comnih.gov
Detailed MS/MS analysis has enabled the complete sequencing of these peptides, including the differentiation between isomeric amino acids like leucine and isoleucine, and the characterization of structural features such as disulfide bridges. researchgate.net For example, the analysis of Esculentin-2Ra using a hybrid LTQ FT mass spectrometer with nano-ESI provided high-resolution mass spectra, allowing for detailed structural elucidation. researchgate.net
The table below summarizes key analytical parameters and findings from studies involving Esculentin-2 peptides and related compounds.
| Analytical Technique | Instrument/Method | Key Findings/Parameters | Reference |
| HPLC | Reversed-Phase C18 column with gradient elution | Separation of esculentin and its metabolites. Retention times for esculin (B1671248) and esculetin (B1671247) were 10.3 and 15.2 min, respectively. | oup.comresearchgate.net |
| MALDI-TOF MS | Not specified | Characterization of synthetic peptide fragments of esculentin-1. | nih.gov |
| LC-MS/MS | HPLC with tandem mass spectrometry | Developed for the simultaneous determination of nine coumarins, including esculetin, in rat plasma. | researchgate.net |
| UHPLC-Q-Orbitrap HRMS | Ultra-high-performance liquid chromatography-Q Exactive hybrid quadrupole-orbitrap high resolution mass spectrometry | Analysis of fragmentation behaviors and metabolic pathways of esculetin and esculin. | nih.gov |
| FT-MS | 7-T hybrid LTQ FT mass spectrometer with nano-ESI | De novo top-down sequencing of Esculentin-2Ra. | researchgate.net |
Advanced Research Applications and Methodological Development of Esculentin 2s
Esculentin-2S as a Tool for Studying Membrane Biology
The interaction of peptides with cellular membranes is a critical area of study, and this compound has emerged as a key molecule in this research. Its ability to perturb and interact with lipid bilayers provides a model for understanding membrane dynamics and protein-lipid interactions.
Development of Membrane-Active Probes
The development of membrane-active probes is essential for visualizing and understanding the complex processes occurring at the cell surface. C-terminally amidated Esculentin-2 peptides have been investigated for their interactions with bacterial membranes. nih.gov Fluorescent probes like SYTOX and DAPI have been used in conjunction with these peptides to demonstrate concentration-dependent damage to bacterial membranes. nih.gov These studies reveal that at sub-MIC (Minimum Inhibitory Concentration) levels, the peptides can induce transient pores in the bacterial membrane, highlighting their potential as sophisticated tools for studying membrane permeability and integrity. nih.gov
The structural characteristics of Esculentin-2 peptides, such as their α-helical conformation in the presence of lipid mimics of bacterial membranes, are crucial for their function. nih.govlsbu.ac.uk For instance, linearized Esculentin-2 EM (E2EM-lin) adopts a potent α-helical structure and can form a membrane-interactive, tilted peptide. nih.govlsbu.ac.uk This understanding of its structural dynamics in a membrane environment is fundamental to designing more effective membrane-active probes.
Liposome (B1194612) and Artificial Membrane Models
Liposomes and other artificial membrane models are invaluable tools for studying the biophysical interactions between peptides and lipid bilayers in a controlled environment. mdpi.commdpi.comnih.gov These models allow researchers to dissect the specific molecular interactions that govern the activity of peptides like this compound.
Studies using lipid mimics of bacterial membranes have shown that E2EM-lin inserts strongly into membranes rich in anionic lipids like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL), which are characteristic of Gram-positive bacteria. nih.govlsbu.ac.uk The peptide's interaction leads to increased membrane rigidity and instability, ultimately causing lysis. nih.govlsbu.ac.uk Specifically, the high levels of α-helicity and strong interaction with PG are major drivers of its lytic and bactericidal activity. nih.govlsbu.ac.uk
The use of various spectroscopic techniques, such as circular dichroism and fluorescence spectroscopy, with liposome models has been crucial in characterizing the conformational changes of this compound upon membrane binding. nih.gov These methods have revealed that the peptide's structure and orientation are key determinants of its membrane-disrupting capabilities. nih.govresearchgate.net
Exploration of this compound in Antimicrobial Research
The rising threat of antimicrobial resistance has spurred the search for novel therapeutic agents. This compound and its derivatives have shown significant promise in this area due to their potent activity against a range of pathogens and their unique mechanisms of action.
In Vitro Studies on Bacterial and Fungal Pathogens
A substantial body of research has demonstrated the efficacy of Esculentin-2 peptides against various bacterial and fungal pathogens in laboratory settings. nih.govnih.govmdpi.comaimspress.commdpi.comrcsi.sciencenih.govnih.gov
Antibacterial Activity: Esculentin-2 peptides have demonstrated broad-spectrum antibacterial activity. wikipedia.org For example, Esculentin(1-21), a fragment of Esculentin-1a, is highly effective against Pseudomonas aeruginosa, including strains resistant to conventional antibiotics. nih.gov It exhibits rapid bactericidal action, killing the bacteria within 15 minutes. nih.gov Similarly, linearized Esculentin-2 EM (E2EM-lin) is particularly potent against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum lethal concentrations (MLCs) of ≤ 6.25 μM. nih.gov In contrast, it shows weaker activity against Gram-negative bacteria like Escherichia coli and P. aeruginosa (MLCs ≥ 75.0 μM). nih.gov
Studies on C-terminally amidated Esculentin-2 peptides have shown their ability to damage the membranes of Staphylococcus aureus and Vibrio cholerae. nih.gov The antimicrobial activity of these peptides remains effective even in the presence of physiological concentrations of certain ions, which is a significant advantage for potential therapeutic applications. nih.gov
| Peptide | Target Pathogen(s) | Key Findings |
| Esculentin(1-21) | Pseudomonas aeruginosa | Rapid bactericidal activity (15 min); effective against resistant strains. nih.gov |
| Esc(1-21) | Escherichia coli O157:H7 | Strong inhibitory effect with a MIC of 4 µM. uniroma1.it |
| Linearized Esculentin-2 EM (E2EM-lin) | Gram-positive bacteria (S. aureus, B. subtilis) | Potent efficacy with MLCs ≤ 6.25 μM. nih.gov |
| C-terminally amidated Esculentin-2 | Staphylococcus aureus, Vibrio cholerae | Induces concentration-dependent membrane damage. nih.gov |
Antifungal Activity: The antifungal properties of Esculentin-2 peptides have also been documented. wikipedia.org While specific detailed studies focusing solely on the antifungal activity of this compound are less common than antibacterial studies, the broader family of Esculentin (B142307) peptides is known for its activity against fungal pathogens. wikipedia.orgfrontiersin.orghmpgloballearningnetwork.comfrontiersin.org For instance, Esculentin-2CHa has been noted for its antifungal activity. wikipedia.org The mechanisms often involve membrane disruption, similar to their antibacterial action. wikipedia.org
Resistance Mechanisms Studies and Novel Antimicrobial Strategies
A critical aspect of developing new antimicrobials is understanding and overcoming resistance mechanisms. mdpi.comnih.gov Esculentin-2 peptides offer advantages in this regard.
The mechanism of action of many antimicrobial peptides, including Esculentin-2 derivatives, involves direct permeabilization of the bacterial cytoplasmic membrane. nih.gov This mode of action is thought to limit the development of resistance, as it targets a fundamental component of the bacterial cell that is less prone to modification. nih.gov Indeed, studies have shown that P. aeruginosa does not develop resistance to Esculentin-derived peptides even after multiple exposures, in stark contrast to the rapid resistance developed against conventional antibiotics. nih.gov
Novel strategies are being explored to enhance the efficacy of these peptides. One promising approach is combination therapy. For example, the diastereomer Esc(1-21)-1c has been shown to act synergistically with the antibiotic aztreonam, inhibiting the growth and killing P. aeruginosa cells more effectively than either agent alone. nih.gov Furthermore, Esc(1-21)-1c can increase the susceptibility of P. aeruginosa to conventional antibiotics by downregulating the expression of the MexAB-OprM efflux pump, a key mechanism of multidrug resistance in this bacterium. nih.gov
Another innovative strategy involves the use of nanotechnology. Encapsulating Esculentin-derived peptides in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), has been shown to provide sustained release and prolonged antibacterial activity against P. aeruginosa. aimspress.comaimspress.com
Investigating this compound in Metabolic Research Models
Beyond its antimicrobial properties, this compound and its analogues have shown potential in metabolic research, particularly in the context of diabetes.
Esculentin-2CHa has been found to stimulate insulin (B600854) secretion from pancreatic β-cells. nih.govplos.org This action is mediated by membrane depolarization and an increase in intracellular calcium levels. nih.govplos.org In studies using rat clonal pancreatic β-cells (BRIN-BD11), Esculentin-2CHa induced a concentration-dependent increase in insulin release. nih.govplos.org
Analogues of Esculentin-2CHa have been developed to enhance these effects. For example, the [L28K]esculentin-2CHa analogue was found to be more potent and produced a greater maximum insulin response than the native peptide. plos.org In a mouse model of diet-induced obesity and insulin resistance, acute administration of this analogue improved glucose tolerance and enhanced insulin secretion. plos.org Longer-term treatment over 28 days resulted in decreased non-fasting plasma glucose, increased non-fasting plasma insulin, and improved glucose tolerance. plos.org These findings suggest that Esculentin-2 related peptides could be promising candidates for the development of new treatments for type 2 diabetes. nih.govplos.org
Furthermore, research has explored the use of Esculentin-2CHa in nanoparticle formulations for treating non-alcoholic fatty liver disease (NAFLD). nih.gov Gold nanoparticles coated with a long-acting form of Esculentin-2CHa demonstrated prolonged plasma half-life and significant accumulation in the liver, suggesting potential for targeted drug delivery in metabolic liver diseases. nih.gov
| Compound/Analogue | Research Model | Key Metabolic Findings |
| Esculentin-2CHa | Rat BRIN-BD11 cells | Stimulated concentration-dependent insulin secretion. nih.govplos.org |
| [L28K]esculentin-2CHa | High-fat fed mice | Enhanced glucose tolerance and insulin secretion. plos.org |
| ESC-ABD-AuNPs (Esculentin-2CHa coated gold nanoparticles) | High-fat diet-fed obese mice | High liver accumulation, suggesting potential for NAFLD treatment. nih.gov |
Cellular and Islet Studies on Insulin Secretion and Beta-Cell Function
Research has extensively demonstrated that peptides from the Esculentin-2 family, particularly Esculentin-2CHa, directly stimulate insulin secretion from pancreatic beta-cells. wikipedia.orgresearchgate.net In vitro studies using the rat clonal pancreatic beta-cell line, BRIN-BD11, have shown that Esculentin-2CHa prompts a concentration-dependent increase in insulin release at concentrations as low as 0.3 nM without inducing cytotoxicity. nih.govnih.gov
The mechanism underlying this insulinotropic effect involves the depolarization of the beta-cell membrane and a subsequent increase in intracellular calcium (Ca²⁺) concentrations. researchgate.netnih.gov This process is sensitive to inhibitors of the K-ATP channels (like diazoxide) and voltage-dependent calcium channels (like verapamil), suggesting that Esculentin-2CHa's action is mediated, at least in part, through the K-ATP-dependent pathway of insulin secretion. nih.govnih.govbioscientifica.com The peptide's ability to depolarize the plasma membrane and elevate intracellular Ca²⁺ has been directly observed in BRIN-BD11 cells. bioscientifica.com
Furthermore, studies on isolated mouse islets have confirmed these findings, showing that Esculentin-2CHa enhances glucose-stimulated insulin secretion. nih.govresearchgate.net The stimulatory effect on islets is comparable in magnitude to that of glucagon-like peptide-1 (GLP-1). nih.gov Interestingly, long-term treatment of high-fat-fed mice with an analogue of Esculentin-2CHa led to a significant reduction in total islet area, as well as beta- and alpha-cell areas, suggesting a role in normalizing islet morphology under conditions of metabolic stress. nih.govresearchgate.net
| Cell/Islet Model | Peptide/Analogue | Key Findings | Mechanism of Action |
| BRIN-BD11 Cells | Esculentin-2CHa | Concentration-dependent stimulation of insulin secretion. nih.gov | Membrane depolarization, increased intracellular Ca²⁺. nih.govbioscientifica.com |
| BRIN-BD11 Cells | [L28K] & [C31K] Esculentin-2CHa | More potent and greater maximum insulin response than native peptide. nih.gov | K-ATP-dependent pathway involvement. nih.govnih.gov |
| Isolated Mouse Islets | Esculentin-2CHa | Enhanced glucose-stimulated insulin secretion. nih.gov | --- |
| Isolated Mouse Islets | [L28K]Esculentin-2CHa | Restored impaired insulin-secretory responses in islets from high-fat-fed mice. nih.gov | Normalization of islet cell function. nih.gov |
Glucose Homeostasis Modulation in Ex Vivo Systems
The insulinotropic effects of Esculentin-2 peptides observed at the cellular level translate to the modulation of glucose homeostasis in ex vivo and in vivo models. researchgate.net Studies using isolated islets from mice with diet-induced obesity and insulin resistance have shown that treatment with Esculentin-2CHa analogues can restore impaired responses to established insulin secretagogues. nih.gov
In high-fat-fed mice, which serve as a model for type 2 diabetes, acute administration of the [L28K]esculentin-2CHa analogue significantly enhanced glucose tolerance and insulin secretion during both oral and intraperitoneal glucose challenges. nih.gov Longer-term administration over 28 days resulted in decreased non-fasting plasma glucose, increased non-fasting plasma insulin, and improved glucose tolerance. nih.govnih.gov These improvements in glucose homeostasis appear to be largely driven by the peptide's direct effects on islet cell function. nih.gov The treatment was also associated with lower plasma and pancreatic glucagon (B607659) levels, contributing to better glycemic control. nih.govresearchgate.net
| Research Model | Peptide/Analogue | Outcome |
| High-Fat Fed Mice | [L28K]Esculentin-2CHa (Acute) | Enhanced glucose tolerance and insulin secretion. nih.gov |
| High-Fat Fed Mice | [L28K]Esculentin-2CHa (28-day) | Decreased non-fasting glucose, improved glucose tolerance. nih.govnih.gov |
| High-Fat Fed Mice | Esculentin-2CHa(1-30) Analogues | Improved glucose tolerance and insulin sensitivity. researchgate.net |
| High-Fat Fed Mice | [L31K] Esculentin-2CHa | Improved glucose tolerance and insulin secretion. endocrine-abstracts.org |
Application in Cancer Research (Cellular Level)
In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines
In addition to their metabolic effects, Esculentin-2 peptides have demonstrated cytotoxic properties against various cancer cell lines. wikipedia.org Esculentin-2CHa exhibits potent, dose-dependent growth-inhibitory activity against human non-small cell lung adenocarcinoma A549 cells, with a half-maximal lethal concentration (LC₅₀) of 10 μM. nih.gov This is significantly more cytotoxic than its effect on human red blood cells (LC₅₀ = 150 μM), indicating a degree of selectivity for cancer cells. nih.gov
Other studies have identified novel Esculentin-2 peptides, such as those from Hydrophylax bahuvistara, which show potent inhibition of liver cancer (Hep3B) cells. tandfonline.com The proposed mechanism for this cytotoxicity relates to the interaction of the cationic peptide with the negatively charged outer membrane of cancer cells, leading to cell destruction. tandfonline.com
| Cancer Cell Line | Peptide | Key Findings |
| A549 (Lung Adenocarcinoma) | Esculentin-2CHa | Potent cytotoxic activity (LC₅₀ = 10 μM). nih.gov |
| Hep3B (Liver Cancer) | Esculentin-2 from H. bahuvistara | Potent inhibition compared to the anticancer drug silymarin. tandfonline.com |
Molecular Targeting of Cancer Cell Pathways
The anticancer activity of Esculentin-2 peptides is linked to their ability to induce apoptosis and modulate key cellular pathways. The cytotoxic effect of Esculentin-2CHa on A549 lung cancer cells highlights its potential as an anticancer agent. wikipedia.orgnih.gov Research indicates that specific structural domains of the peptide are crucial for its function. For example, the removal of the hydrophobic N-terminal hexapeptide from Esculentin-2CHa results in the complete loss of its cytotoxic activity against A549 cells. nih.gov Conversely, modifying the peptide to increase its net positive charge, as seen in the [D20K, D27K] analogue, markedly increases its cytotoxicity against A549 cells (LC₅₀ = 3 μM). nih.gov
While detailed molecular pathway analysis for Esculentin-2 peptides is less extensive than for the coumarin (B35378) esculetin (B1671247), the data suggest that their primary mechanism involves membrane disruption. tandfonline.com This interaction with the cancer cell membrane is a key targeting strategy, leading to cell death. nih.govtandfonline.com
Comparative Studies and Future Research Directions for Esculentin 2s
Comparison with Other Amphibian Antimicrobial Peptides
Sequence, Structure, and Mechanism Similarities and Differences
Esculentin-2 peptides, derived from the skin secretions of frogs, are part of a larger family of antimicrobial peptides (AMPs) that exhibit significant diversity in their primary structures. nih.gov While Esculentin-1 peptides have a well-conserved primary structure, the Esculentin-2 family shows more amino acid substitutions, although these often involve amino acids with similar properties. nih.gov A key conserved feature across many ranid frog AMPs, including esculentins, is a C-terminal heptapeptide (B1575542) segment forming a disulfide bridge. oup.com This results in a cyclic structure at the C-terminus, which is a common characteristic of both Esculentin-1 and Esculentin-2. nih.gov
Structurally, many amphibian AMPs, including Esculentin-2, are cationic and amphipathic, properties crucial for their antimicrobial function. mdpi.com They often adopt an α-helical secondary structure. nih.gov The mechanism of action for many of these peptides involves interaction with and disruption of microbial cell membranes. researchgate.net The positive charge of these peptides facilitates their attraction to the negatively charged components of bacterial membranes. vulcanchem.com The amphipathic nature then allows for insertion into and perturbation of the lipid bilayer, leading to membrane permeabilization and cell death. researchgate.netvulcanchem.com
However, there are notable differences among amphibian AMPs. For instance, temporins are generally shorter peptides compared to esculentins. nih.gov While both can form α-helical structures, studies on temporins interacting with lipid vesicles suggest their mechanism involves the formation of transmembrane pores. nih.gov In contrast, the selective toxicity of peptides like Esculentin-2 is attributed to differences in membrane composition between microbial and host cells, with bacterial membranes having a higher proportion of negatively charged phospholipids (B1166683) and lacking cholesterol. vulcanchem.com
The evolutionary pressure on these peptides has led to diversification. For example, while the primary structure of the N-terminal hexapeptide of Esculentin-2 is poorly conserved across different frog species, its hydrophobic character is maintained, highlighting its functional importance. nih.gov
Differential Biological Activities and Selectivity Profiles
The diverse sequences and structures of amphibian antimicrobial peptides translate into a wide range of biological activities and selectivity profiles. Esculentin-2 peptides have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Stenotrophomonas maltophilia. nih.govmdpi.com They also exhibit activity against fungi and protozoa. nih.govvulcanchem.com
One significant aspect of Esculentin-2's activity is its effectiveness against bacterial biofilms, which are notoriously resistant to conventional antibiotics. vulcanchem.com Studies have shown that esculentin (B142307) peptides can permeabilize the membranes of bacteria within these biofilms. vulcanchem.com
The selectivity of these peptides for microbial cells over host cells is a critical feature. For example, Esculentin-2CHa shows potent activity against various bacteria while having differential cytotoxicity against human erythrocytes and certain cancer cell lines. nih.gov This selectivity is influenced by factors such as the peptide's net charge and hydrophobicity. For instance, the more cationic an AMP is, the broader its antibacterial spectrum tends to be. nih.gov However, increasing the net positive charge can also lead to increased cytotoxicity against host cells, as seen in an analog of Esculentin-2CHa. nih.gov
Modifications to the peptide structure can significantly alter its biological activity and selectivity. Removal of the hydrophobic N-terminal hexapeptide from Esculentin-2CHa abolishes its activity against S. aureus and reduces its potency against other bacteria. nih.gov Similarly, removing the cyclic C-terminal domain decreases its cytotoxicity against both microbial and mammalian cells. nih.gov
| Peptide Family | Typical Length (Amino Acids) | Key Structural Features | Notable Biological Activities |
| Esculentin-1 | 46 | Conserved primary structure, C-terminal disulfide bridge. nih.gov | Strong inhibitory activity against various pathogenic bacteria and fungi. nih.gov |
| Esculentin-2 | ~37 | More amino acid substitutions than Esculentin-1, C-terminal disulfide bridge. nih.gov | Broad-spectrum antimicrobial activity, including against multidrug-resistant strains and biofilms. nih.govvulcanchem.comnih.gov |
| Brevinin-1 (B586460) | 17-24 | C-terminal "Rana-box". oup.com | Strong antibacterial activity. |
| Brevinin-2 | 30-37 | C-terminal "Rana-box", α-helical structure. nih.govoup.com | Strong antibacterial activity against E. coli, S. aureus, and C. albicans. nih.gov |
| Temporins | Shorter peptides | α-helical structure. nih.gov | Antibacterial activity via transmembrane pore formation. nih.gov |
| Ranalexin | 20 | C-terminal disulfide bridge. oup.com | Antibacterial activity. |
Integration of Omics Technologies in Esculentin-2S Research
Proteomics and Metabolomics in Response to this compound Exposure
The application of proteomics and metabolomics offers a powerful approach to understanding the detailed molecular responses of organisms to this compound exposure. nih.govmdpi.com These "omics" technologies allow for the comprehensive analysis of proteins (proteomics) and small molecule metabolites (metabolomics) within a biological system, providing insights into the physiological and biochemical changes induced by the peptide. nih.govmdpi.com
By employing techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify changes in the proteome and metabolome of bacteria or other target cells upon treatment with this compound. peerj.com This can reveal the specific cellular pathways that are perturbed. For example, an integrated proteomic and metabolomic analysis could pinpoint alterations in key metabolic pathways such as glycerophospholipid metabolism, which is crucial for membrane integrity. peerj.com Such studies can help to elucidate the precise mechanisms of action of this compound beyond general membrane disruption. frontiersin.org
Furthermore, proteomics can identify potential intracellular targets of this compound, should the peptide be internalized by the cell. Gene ontology analysis of differentially expressed proteins can reveal the biological processes, molecular functions, and cellular components that are affected by the peptide. frontiersin.org This information is invaluable for a deeper understanding of its bioactivity and for the rational design of more effective peptide analogs.
Transcriptomics for Gene Expression Profiling
Transcriptomics, primarily through RNA-sequencing (RNA-Seq), provides a snapshot of the genes that are actively being transcribed in a cell at a given time. wikipedia.org By comparing the transcriptomes of cells exposed to this compound with untreated cells, researchers can identify genes that are up- or down-regulated in response to the peptide. frontiersin.orgarvojournals.org This gene expression profiling can reveal the cellular stress responses and survival strategies initiated by the target organism.
For instance, transcriptomic analysis could show the upregulation of genes involved in cell wall repair, efflux pumps that attempt to expel the peptide, or pathways that counteract the physiological damage caused by this compound. Conversely, it might reveal the downregulation of genes involved in essential metabolic processes that are disrupted by the peptide's action.
The data generated from transcriptomics can be integrated with proteomics and metabolomics data to create a more complete picture of the cellular response to this compound. peerj.com This multi-omics approach can help to construct detailed models of the peptide's mechanism of action and the target's resistance mechanisms.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry and molecular modeling are indispensable tools for investigating the structure-function relationships of peptides like this compound at an atomic level. kallipos.gramazon.ingoogle.com These methods allow for the simulation and prediction of molecular structures, properties, and interactions, providing insights that can be difficult to obtain through experimental methods alone. anu.edu.au
Techniques such as molecular dynamics (MD) simulations can be used to model the interaction of this compound with bacterial membranes. These simulations can visualize how the peptide approaches, inserts into, and disrupts the lipid bilayer, offering a dynamic view of its membranolytic mechanism. By modeling different membrane compositions (e.g., bacterial vs. mammalian), researchers can also investigate the molecular basis for the peptide's selectivity.
Quantum chemistry methods can be employed to study the electronic structure of this compound and to calculate properties such as its charge distribution and reactivity. kallipos.gr This information is crucial for understanding its interactions with other molecules.
Docking Studies and Molecular Dynamics Simulations
While specific molecular docking and dynamics (MD) simulation studies for this compound are not yet prevalent in published literature, the application of these computational techniques is a critical next step in elucidating its mechanism of action at an atomic level. Such studies are essential for understanding how the peptide interacts with microbial membranes, which is believed to be its primary mode of action. mdpi.comnih.govmdpi.com
Principles and Goals of In Silico Modeling for this compound: Molecular docking predicts the preferred orientation of a molecule (ligand, e.g., this compound) when bound to a second molecule (receptor, e.g., a bacterial membrane component) to form a stable complex. mdpi.comnih.gov Following docking, MD simulations are used to study the physical movements of the atoms and molecules in the complex over time, providing insights into the stability and dynamics of the peptide-membrane interaction. mdpi.combiorxiv.orgrsc.org
For this compound, these simulations would aim to:
Determine Binding Affinity and Orientation: Analyze how this compound associates with different model membranes, such as those mimicking Gram-positive (rich in phosphatidylglycerol) and Gram-negative (containing lipopolysaccharide) bacteria. mdpi.comresearchgate.net
Characterize Structural Changes: Observe conformational changes, like the formation of an α-helical structure, which is common for esculentins upon interacting with membranes. researchgate.netwikipedia.org
Elucidate Mechanism of Disruption: Visualize how the peptide inserts into and perturbs the lipid bilayer, potentially leading to pore formation, membrane thinning, or destabilization. rsc.orgresearchgate.net
Studies on related peptides, such as linearized Esculentin-2EM, have used theoretical analysis to predict the formation of a tilted, membrane-interactive segment that drives its lytic activity, a hypothesis that could be rigorously tested for this compound using MD simulations. researchgate.netresearchgate.net
| Technique | Objective | Anticipated Insights for this compound | Relevant Findings from Related Peptides |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinity of this compound to bacterial membrane components. nih.govbiomedpharmajournal.org | Identification of key residues involved in initial membrane recognition; understanding selectivity for microbial vs. mammalian cells. | Designed peptides show strong affinity for bacterial protein targets like autolysin. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the this compound-membrane complex over time. mdpi.comnih.gov | Elucidation of conformational changes upon membrane binding, mechanism of membrane permeabilization, and stability of the peptide structure. mdpi.comrsc.org | AMPs like LL-37 and E2EM-lin maintain or adopt α-helical structures upon binding to anionic bacterial model membranes, leading to membrane deformation. mdpi.comresearchgate.net |
Predictive Models for Activity and Selectivity
Developing predictive models is crucial for rationally designing new this compound analogues with enhanced activity and selectivity. These models are built upon structure-activity relationship (SAR) studies and can range from simple comparative analyses to complex machine-learning algorithms. scielo.brfrontiersin.orgnih.gov
Structure-Activity Relationship (SAR) Studies: SAR studies on other Esculentin-2 peptides provide a strong foundation for predicting the function of specific domains within this compound. For instance, research on Esculentin-2CHa has demonstrated that:
The N-terminal hydrophobic hexapeptide is critical for its antimicrobial and cytotoxic activities. nih.gov
The C-terminal cyclic domain (the "Rana box") is important for maintaining potency against both microbial and mammalian cells. nih.govmdpi.com
Modifying the peptide's net charge by substituting amino acids can increase antimicrobial potency, but may also increase toxicity to host cells. nih.gov
Similarly, studies on linearized Esculentin-2EM showed that its preference for Gram-positive bacteria is driven by the ability of phosphatidylglycerol (a lipid in their membranes) to induce a potent α-helical structure in the peptide. researchgate.netresearchgate.net These findings allow researchers to build predictive hypotheses about this compound based on its own unique amino acid sequence.
Computational and Machine Learning Models: More advanced predictive models utilize machine learning algorithms trained on large datasets of known antimicrobial peptides (AMPs). scielo.brfrontiersin.orgnih.govacs.org These tools can predict whether a novel sequence, such as a modified this compound, is likely to have antimicrobial activity. nih.gov Recently, models are also being developed to quantitatively predict the activity values (e.g., Minimum Inhibitory Concentration) and even toxicity, which could significantly accelerate the design of safer, more potent this compound-based therapeutics. acs.orgrsc.org
| Peptide Analogue | Structural Modification | Impact on Activity/Selectivity | Implication for this compound |
|---|---|---|---|
| Esculentin-2CHa | Removal of N-terminal hexapeptide (GFSSIF) | Abolished activity against S. aureus and reduced potency against other bacteria. nih.gov | The N-terminus of this compound is likely crucial for its function. |
| Esculentin-2CHa | Removal of C-terminal cyclic domain | Decreased cytotoxicity against all microorganisms and mammalian cells. nih.gov | The "Rana box" in this compound is predicted to be important for structural integrity and potency. |
| Esculentin-2CHa | Substitution to increase positive charge ([D20K, D27K]) | Modest increase in antimicrobial potency but marked increase in hemolytic activity. nih.gov | Modifying charge in this compound could be a strategy to enhance potency, but with a potential trade-off in selectivity. |
| Esculentin-2EM | Linearization (removal of disulfide bridge) | Retained potent activity against Gram-positive bacteria, driven by lipid composition. researchgate.netresearchgate.net | The linear structure of this compound may still be highly active, with selectivity determined by its interaction with specific membrane lipids. |
Emerging Research Areas and Unexplored Biological Activities
While the primary focus of research on the Esculentin-2 family has been its antimicrobial properties, evidence from related peptides suggests a much broader therapeutic potential for this compound that remains largely unexplored. imrpress.com
Potential Therapeutic Applications Beyond Antimicrobial Activity:
Anticancer Activity: Esculentin-2CHa has shown cytotoxic activity against human non-small cell lung adenocarcinoma cells. nih.gov More recently, Esculentin-2 HYba peptides were found to inhibit Hep3B cancer cells. nih.gov This suggests that this compound should be investigated for its potential as an anticancer agent.
Antidiabetic Properties: Esculentin-2CHa and its analogues have been shown to stimulate insulin (B600854) secretion from pancreatic β-cells and improve glucose tolerance in animal models of type 2 diabetes. wikipedia.org This insulinotropic activity is a promising, yet unexplored, area of research for this compound.
Immunomodulatory Effects: Esculentin-2CHa can stimulate the release of the anti-inflammatory cytokine IL-10. nih.gov This suggests a potential role for this compound in modulating the immune response, which could be beneficial in various inflammatory conditions or for promoting wound healing.
Wound Healing and Angiogenesis: Other frog skin peptides, including a truncated version of Esculentin-1a, have been shown to promote wound healing by stimulating angiogenesis (the formation of new blood vessels). jst.go.jp Given the role of immunomodulation in wound repair, this is another plausible, unexplored function for this compound.
The vast biodiversity of frog skin peptides means that many have functions that have not yet been characterized. imrpress.com Each member of the Esculentin-2 family, including this compound, possesses a unique sequence that could confer novel biological activities waiting to be discovered.
| Biological Activity | Evidence from Esculentin-2 Family | Potential for this compound |
|---|---|---|
| Antimicrobial | Broad-spectrum activity is the defining characteristic of the family. wikipedia.orgnih.gov | Confirmed, but further characterization against diverse pathogens is needed. |
| Anticancer | Activity demonstrated for Esculentin-2CHa and Esculentin-2 HYba. nih.govnih.gov | High potential; an unexplored area requiring investigation against various cancer cell lines. |
| Antidiabetic | Esculentin-2CHa stimulates insulin secretion. wikipedia.org | High potential; mechanism of action on pancreatic islets is an unexplored research avenue. |
| Immunomodulatory | Esculentin-2CHa stimulates IL-10 release. nih.gov | High potential; effects on other cytokines and immune cells are unknown. |
| Wound Healing | Demonstrated for related frog peptides like Esculentin-1a derivatives. jst.go.jp | Plausible, especially given potential immunomodulatory effects. An unexplored area. |
Q & A
Q. How can researchers integrate multi-omics data to elucidate this compound's mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
